![molecular formula C4H11N3O B186656 N-(2-methoxyethyl)guanidine CAS No. 108712-07-8](/img/structure/B186656.png)
N-(2-methoxyethyl)guanidine
Overview
Description
“N-(2-methoxyethyl)guanidine” is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 . It is also known by its IUPAC name, N-(2-methoxyethyl)guanidine .
Synthesis Analysis
The synthesis of guanidines, including “N-(2-methoxyethyl)guanidine”, can be achieved through various methods. One approach involves the addition of amines to carbodiimides . Another method involves the use of thioureas in conjunction with thiophilic metal salts . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyethyl)guanidine” is represented by the InChI code 1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)
.
Chemical Reactions Analysis
Guanidines, including “N-(2-methoxyethyl)guanidine”, have been shown to be effective in catalyzing various chemical reactions such as aldol reactions, Morita–Baylis–Hillman reactions, conjugate additions, carbonylations, methylations, silylations, and brominations . A study also revealed that the reaction of guanidium nitrate with nitrogen oxide gases resulted in increased heat generation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1)
“N-(2-methoxyethyl)guanidine” has been discovered as the first selective, non-amino acid, catalytic site inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) . This enzyme plays a crucial role in nitric oxide (NO) production, and its inhibition can have significant implications in the treatment of diseases related to NO dysfunction .
Synthesis of Protected N-(2-methoxyethyl)guanidines
The compound is used in the synthesis of protected N-(2-methoxyethyl)guanidines . These protected guanidines are important intermediates in the synthesis of various pharmaceuticals .
Safety and Hazards
The safety data sheet for a related compound, guanidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .
Future Directions
Future research could focus on the development of synthetic preparation methods for guanidines . Additionally, the discovery of N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine as the first selective, nonamino acid, catalytic site inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) suggests potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
N-(2-methoxyethyl)guanidine primarily targets the human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) enzyme . This enzyme plays a crucial role in the nitric oxide-modulating system .
Mode of Action
N-(2-methoxyethyl)guanidine acts as a potent inhibitor, specifically targeting the active site of hDDAH-1 . It is derived from a series of guanidine- and amidine-based inhibitors . Its nonamino acid nature leads to high selectivities toward other enzymes of the nitric oxide-modulating system . Crystallographic data of N-(2-methoxyethyl)guanidine-bound hDDAH-1 illuminated a unique binding mode .
Biochemical Pathways
Given its target, it can be inferred that it impacts the nitric oxide-modulating system .
Result of Action
Given its inhibitory action on hddah-1, it can be inferred that it impacts the regulation of nitric oxide in the body .
properties
IUPAC Name |
2-(2-methoxyethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSFFSMEXSPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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